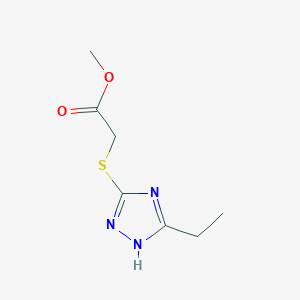

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Carboxylic acids and substituted esters.

Scientific Research Applications

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The sulfur atom can also participate in redox reactions, contributing to the compound’s biological activity. The pathways involved include the inhibition of key enzymes in microbial metabolism, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetate

- Ethyl 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetate

- Morpholine 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetate

Uniqueness

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Biological Activity

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is a compound that belongs to the class of thioacetate derivatives of 1,2,4-triazole. Its molecular formula is C₉H₁₁N₃OS, and it features a thioether linkage connecting a 1,2,4-triazole ring to an acetate moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Thioether linkage : This feature may influence its reactivity and biological interactions.

- Triazole ring : The presence of the 1,2,4-triazole scaffold is associated with various pharmacological activities.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antifungal properties. In studies comparing various triazole derivatives against Candida species, certain derivatives showed enhanced potency compared to traditional antifungal agents like ketoconazole. This compound's structure suggests it could similarly exhibit antifungal activity due to its thioether linkage and triazole ring .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely investigated. For instance, compounds derived from the triazole scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. In vitro studies have shown that modifications in the triazole structure can lead to significant differences in anticancer efficacy. This compound may exhibit similar properties owing to its unique structural features .

The mechanisms through which triazole derivatives exert their biological effects often include:

- Enzyme Inhibition : Many compounds inhibit key enzymes involved in cancer proliferation and fungal growth.

- Apoptosis Induction : Certain triazoles trigger programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

A comparison with other structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-amino-5-(phenyl)-1H-1,2,4-triazole)-3-thiopropanoate | Contains an amino group on the triazole ring | Enhanced solubility and broader biological activity |

| Methyl 2-(5-bromo-1H-1,2,4-triazol-3-thiol)acetate | Bromine substitution on the triazole | Increased reactivity towards electrophiles |

| Ethyl 2-(5-methylthio-1H-1,2,4-triazol)-3-thiobutanoate | Contains a methylthio group | Potentially different pharmacokinetic properties |

The ethyl substitution on the triazole ring and the thioether linkage in this compound may enhance its solubility and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives:

- Antifungal Studies : A study involving various triazoles demonstrated that specific modifications led to increased antifungal activity against Candida species. The results indicated that this compound could be evaluated for similar effects .

- Cytotoxicity Assays : In vitro tests on breast cancer cell lines revealed that certain triazole derivatives exhibited significant cytotoxic effects. Further exploration into this compound could provide insights into its potential as an anticancer agent .

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

methyl 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C7H11N3O2S/c1-3-5-8-7(10-9-5)13-4-6(11)12-2/h3-4H2,1-2H3,(H,8,9,10) |

InChI Key |

WWQWDXMOBPVABA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NN1)SCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.